Chain-Length Dependent Antiproliferative Activity Threshold in HCT-116 Cells
In a study of N-ω-phenylalkyl-4-(p-chlorophenyl)-piperidin-4-ol analogues, the derivative synthesized from 1-chloro-6-phenylhexane (compound 7f) and other chain lengths demonstrated that a six-carbon linker is the threshold for potent antiproliferative activity. The hexyl analogue 7f and longer-chain analogues exhibited activity surpassing that of the benchmark N-diphenylpropanol analogue 3, while shorter-chain analogues (benzyl, phenethyl, phenylpropyl, phenylbutyl, and phenylpentyl) were either inactive or significantly less potent [1].
| Evidence Dimension | Antiproliferative Activity (IC50) against HCT-116 Colorectal Cancer Cells |
|---|---|
| Target Compound Data | Compound 7f (synthesized from 1-chloro-6-phenylhexane): IC50 value is not explicitly stated in the text, but it is part of the group of analogues with hexyl or longer chains that have activity greater than the N-diphenylpropanol analogue 3. |
| Comparator Or Baseline | Shorter-chain analogues (benzyl, phenethyl, phenylpropyl, phenylbutyl, phenylpentyl): IC50 values of >100 µM for benzyl and phenethyl analogues; activity of phenylbutyl and phenylpentyl analogues is implied to be weak. Benchmark: N-diphenylpropanol analogue 3 (IC50 not explicitly stated, but its activity is 2.46-fold that of loperamide). |
| Quantified Difference | The study states that 'The activity of the analogues with hexyl or longer alkyl chains was greater than that of the N-diphenylpropanol analogue 3' and that the 9-phenylnonyl analogue (7i) had an IC50 of 1.79 µM [1]. |
| Conditions | In vitro cell viability assay using HCT-116 human colorectal cancer cells; data expressed as mean ± SEM from at least three independent experiments [1]. |
Why This Matters
This data provides a clear SAR-based rationale for selecting the six-carbon linker over shorter ones when designing compounds for antiproliferative activity, as it is the minimum chain length to achieve potent activity in this pharmacophore class.
- [1] Hatae, N.; Kujime, E.; Yano, K.; Kizuka, M.; Ashida, R.; Choshi, T.; Nishiyama, T.; Okada, C.; Iwamura, T.; Yoshimura, T. Synthesis of N-ω-Phenylalkyl-4-(p-chlorophenyl)-piperidin-4-ol Analogues with Potent Antiproliferative Activity Against HCT-116 Cells. Heterocycles 2018, 97 (1), 560-568. View Source
